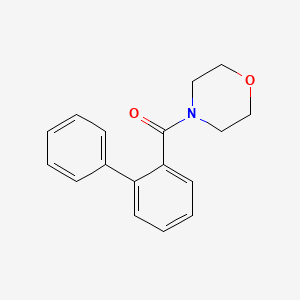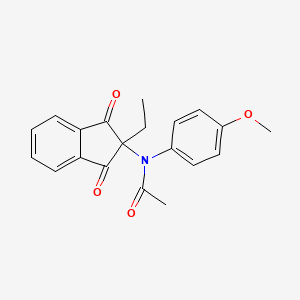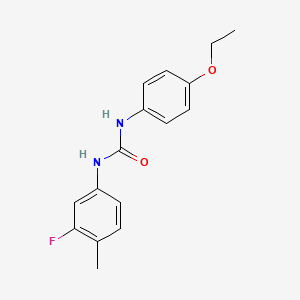![molecular formula C16H18N2O B5877994 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)
3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as TDB or TDBzl, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TDB belongs to the class of dibenzodiazepines and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood, but it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and mood. This compound has been found to enhance the activity of GABA receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on anxiety and depression, this compound has been found to possess other biochemical and physiological effects. For example, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is that it has been found to be well-tolerated in preclinical studies, with few adverse effects reported. This makes it a promising candidate for further investigation as a therapeutic agent. However, one limitation of this compound is that its synthesis is complex and requires expertise in organic chemistry, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. This compound has been found to reduce opioid self-administration in preclinical studies, suggesting that it may be useful in the treatment of opioid addiction. Another area of interest is its effects on cognition and memory, as this compound has been found to enhance learning and memory in preclinical studies. Finally, further investigation of the mechanism of action of this compound may provide insights into the development of new therapeutic agents for anxiety and depression.
Métodos De Síntesis
The synthesis of 3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 3,4-dimethoxybenzylamine with 3,4-dimethoxyphenylacetic acid in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including reduction and cyclization, to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various conditions. Some of the areas of research include its effects on anxiety, depression, and addiction. This compound has been found to exhibit anxiolytic and antidepressant properties in preclinical studies, suggesting that it may be useful in the treatment of these conditions.
Propiedades
IUPAC Name |
6,9,9-trimethyl-8,10-dihydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-15-13(8-16(2,3)9-14(15)19)18-12-7-5-4-6-11(12)17-10/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXFLUICGPFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)


